molecular formula C8H11N7O2S B2621088 N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide CAS No. 1207009-61-7

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide

Cat. No.: B2621088
CAS No.: 1207009-61-7
M. Wt: 269.28
InChI Key: ICYIBXLMCFOCEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is a synthetic organic compound characterized by the presence of both oxadiazole and tetrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes with carboxylic acids or their derivatives under dehydrating conditions.

    Formation of the Tetrazole Ring: This often involves the reaction of nitriles with azides under acidic or basic conditions to form the tetrazole ring.

    Linking the Two Rings: The final step involves the coupling of the oxadiazole and tetrazole rings through a thioacetamide linkage. This can be done using reagents like thioacetic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide linkage.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the heterocyclic rings.

Scientific Research Applications

Chemistry

In chemistry, N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme activities or as a ligand in the development of new drugs. Its heterocyclic rings are known to interact with various biological targets, making it a valuable tool in medicinal chemistry.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s heterocyclic rings can form hydrogen bonds, coordinate with metal ions, or participate in π-π interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-((1H-tetrazol-5-yl)thio)acetamide: Similar structure but without the methyl group on the tetrazole ring.

    N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)propionamide: Similar structure with a propionamide instead of an acetamide group.

Uniqueness

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is unique due to the presence of both oxadiazole and tetrazole rings, which confer distinct chemical reactivities and potential biological activities. Its specific substitution pattern also allows for unique interactions with molecular targets, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N7O2S/c1-5-10-7(17-12-5)3-9-6(16)4-18-8-11-13-14-15(8)2/h3-4H2,1-2H3,(H,9,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYIBXLMCFOCEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)CSC2=NN=NN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N7O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.